1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone
CAS No.:
Cat. No.: VC13812892
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone -](/images/structure/VC13812892.png)
Specification
Molecular Formula | C15H15NO4S |
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Molecular Weight | 305.4 g/mol |
IUPAC Name | 1-(6-methyl-1-oxidopyridin-1-ium-3-yl)-2-(4-methylsulfonylphenyl)ethanone |
Standard InChI | InChI=1S/C15H15NO4S/c1-11-3-6-13(10-16(11)18)15(17)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10H,9H2,1-2H3 |
Standard InChI Key | GVEGJGGIVOUSJV-UHFFFAOYSA-N |
SMILES | CC1=[N+](C=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C)[O-] |
Canonical SMILES | CC1=[N+](C=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C)[O-] |
Introduction
Chemical Identity and Structural Properties
The molecular formula of 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone is C₁₅H₁₅NO₄S, with a molecular weight of 305.4 g/mol. Its structure comprises a pyridinyl-N-oxide group linked to a methylsulfonyl-substituted phenyl ring via an ethanone bridge. The N-oxide group introduces polarity, influencing solubility and reactivity compared to non-oxidized analogs like 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (C₁₅H₁₅NO₃S, MW 289.34 g/mol) .
Table 1: Comparative Structural Features
The N-oxide group arises from oxidation during Etoricoxib synthesis, often occurring in later purification stages or storage. This modification alters electronic properties, potentially affecting chromatographic behavior and stability .
Impurity Type | ICH Threshold (Daily Dose ≤ 2 g) | Potential Risks |
---|---|---|
Identified Impurity | ≤ 0.1% | Uncharacterized biological activity |
Unidentified Impurity | ≤ 0.05% | Toxicity concerns |
Genotoxic Impurity | ≤ 0.0015% | Carcinogenic or mutagenic effects |
While no specific toxicity data exist for this compound, structural analogs suggest potential COX-2 inhibition or off-target effects.
Analytical Characterization
Detecting and quantifying 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone requires high-resolution analytical techniques:
Chromatographic Methods
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HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) achieves baseline separation from Etoricoxib and related intermediates .
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UPLC-MS/MS: Provides superior sensitivity (LOD < 0.01%) and structural confirmation via fragmentation patterns.
Spectroscopic Techniques
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NMR: Distinct chemical shifts for the N-oxide proton (δ 8.9–9.2 ppm) and methylsulfonyl group (δ 3.1 ppm) .
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FT-IR: Absorption bands at 1260 cm⁻¹ (S=O stretch) and 1340 cm⁻¹ (N-O stretch).
Table 3: Analytical Parameters
Research Challenges and Future Directions
Despite its regulatory significance, critical gaps persist:
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Toxicological Data: No in vitro or in vivo studies specifically address this compound’s safety profile.
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Synthetic Control: Optimizing oxidation conditions to minimize N-oxide formation during Etoricoxib production .
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Stability Studies: Impact of temperature, pH, and light on impurity levels during storage.
Future research should prioritize:
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